molecular formula C9H17N3O B13292847 n-Isobutyl-3-isopropyl-1,2,4-oxadiazol-5-amine

n-Isobutyl-3-isopropyl-1,2,4-oxadiazol-5-amine

Cat. No.: B13292847
M. Wt: 183.25 g/mol
InChI Key: UPQXIFMVWYWDRF-UHFFFAOYSA-N
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Description

n-Isobutyl-3-isopropyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an isopropyl group at position 3 and an isobutylamine moiety at position 3. Its molecular formula is C₉H₁₈N₄O, with a molecular weight of 183.25 g/mol . This compound is a white crystalline solid with a melting point range of 130–135°C, as inferred from structurally similar analogs .

Synthetically, the compound is prepared via cyclization reactions involving oxadiazole precursors, with isopropyl and isobutyl groups introduced through alkylation or substitution steps . It serves primarily as an intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and dyes .

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

N-(2-methylpropyl)-3-propan-2-yl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C9H17N3O/c1-6(2)5-10-9-11-8(7(3)4)12-13-9/h6-7H,5H2,1-4H3,(H,10,11,12)

InChI Key

UPQXIFMVWYWDRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NC(=NO1)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isobutyl-3-isopropyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of amidoximes with carboxylic acid derivatives. One common method is the reaction of an amidoxime with an isobutyl isocyanate under basic conditions to form the oxadiazole ring . The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis approach, where amidoximes are reacted with carboxyl derivatives or aldehydes in the presence of inorganic bases . This method is advantageous due to its efficiency and simplicity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

n-Isobutyl-3-isopropyl-1,2,4-oxadiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in trifluoroacetic acid (TFA)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

    Oxidation: Nitro derivatives

    Reduction: Reduced amine derivatives

    Substitution: Substituted oxadiazole derivatives

Mechanism of Action

The mechanism of action of n-Isobutyl-3-isopropyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity . The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents (Position 3 & 5) Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Reference
This compound 3-isopropyl, 5-isobutylamine 183.25 130–135* Intermediate for pharmaceuticals/agrochemicals
N-Cyclohexyl-3-(4-methylphenyl)-1,2,4-oxadiazol-5-amine (Ox4) 3-(4-methylphenyl), 5-cyclohexyl 257.35 144–146 Antileishmanial agent
N-Methyl-3-phenyl-1,2,4-oxadiazol-5-amine 3-phenyl, 5-methylamine 175.19 Not reported Structural analog for binding studies
3-Isopropyl-1,2,4-oxadiazol-5-amine 3-isopropyl, 5-amine 141.18 130–135 Synthetic intermediate
N-Cyclohexyl-3-phenyl-1,2,4-oxadiazol-5-amine (Ox) 3-phenyl, 5-cyclohexyl 243.32 125–127 Antileishmanial agent

Notes:

  • The isobutyl and isopropyl groups in the target compound confer moderate steric bulk compared to aromatic (e.g., phenyl) or cycloaliphatic (e.g., cyclohexyl) substituents. This results in a lower melting point than Ox4 (144–146°C) but similar to its simpler analog, 3-isopropyl-1,2,4-oxadiazol-5-amine .

Stability and Commercial Viability

  • The target compound’s branched alkyl groups likely enhance stability compared to nitro-substituted analogs (), which decompose at lower temperatures (e.g., 117°C for LLM-201) .
  • Its discontinued commercial status () contrasts with actively researched compounds like Ox4, reflecting niche demand or synthetic challenges.

Research Findings and Implications

Substituent Effects : Branched alkyl groups (isobutyl/isopropyl) balance lipophilicity and steric bulk, making the target compound suitable for synthetic intermediates. Cyclohexyl or aromatic substituents, as in Ox4, improve target binding in antiparasitic applications .

Thermal Stability : The absence of electron-withdrawing groups (e.g., nitro) in the target compound prevents the instability seen in energetic oxadiazoles .

Synthetic Flexibility : The 1,2,4-oxadiazole core allows diverse functionalization, enabling applications ranging from pharmaceuticals () to materials science ().

Biological Activity

N-Isobutyl-3-isopropyl-1,2,4-oxadiazol-5-amine is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The oxadiazole ring, characterized by its five-membered heterocyclic structure containing two nitrogen atoms and three carbon atoms, plays a crucial role in the compound's pharmacological properties. This article aims to explore the biological activity of this compound, summarizing key research findings, case studies, and potential applications.

Structural Characteristics

The molecular formula of this compound is C10_{10}H16_{16}N4_{4}O. Its molecular weight is approximately 183.25 g/mol. The presence of alkyl groups on the oxadiazole ring may influence its solubility and biological activity compared to other similar compounds.

Biological Activities

Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities:

  • Antimicrobial Properties : Oxadiazoles have shown significant antibacterial and antifungal effects. For instance, derivatives similar to this compound have demonstrated activity against various microbial strains .
  • Anticancer Activity : The structural modifications in oxadiazole derivatives enhance interactions with biological targets involved in cancer proliferation and apoptosis. Some studies suggest that this compound could exhibit anticancer properties through these mechanisms .
  • Anti-inflammatory Effects : Compounds within this class have been reported to possess anti-inflammatory activities, potentially making them candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structure. The SAR studies indicate that the specific arrangement of functional groups on the oxadiazole ring significantly impacts its interaction with biological targets. For example:

Compound NameMolecular FormulaKey Biological Activity
5-Isopropyl-1,3,4-oxadiazol-2-amineC6_{6}H10_{10}N4_{4}OAntimicrobial
3-Isopropyl-1,2,4-oxadiazolC6_{6}H10_{10}N2_{2}OIntermediate in drug synthesis
N-Isobutyl derivativesVariableDiverse biological activities

The unique combination of alkyl groups in n-Isobutyl-3-isopropyl-1,2,4-oxadiazol-5-amines may lead to novel interactions within biological systems that warrant further investigation .

Case Studies

Several studies have explored the biological potential of oxadiazole derivatives:

  • Proteasome Inhibition : A study identified a related oxadiazole compound as a potent proteasome inhibitor with an IC50_{50} value of 0.60 μM in vitro. This highlights the potential for similar compounds like this compound to exhibit inhibitory effects on critical cellular pathways .
  • Antiviral Activity : Research has also indicated that oxadiazoles can inhibit viral replication processes. The modification of the oxadiazole structure can enhance binding affinity to viral targets .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is crucial for evaluating its therapeutic potential. Studies focusing on absorption, distribution, metabolism, and excretion (ADME) are necessary to predict how this compound behaves in biological systems.

Q & A

Q. What are reliable synthetic routes for n-Isobutyl-3-isopropyl-1,2,4-oxadiazol-5-amine?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, triethylamine is often used as a base to facilitate coupling between the oxadiazole core and the isobutyl/isopropyl substituents. Silica gel chromatography is recommended for purification to achieve >99% HPLC purity, as demonstrated for structurally related oxadiazole derivatives . Key steps include:

  • Reagent selection : Triethylamine for deprotonation and activation.
  • Purification : Gradient elution with ethyl acetate/hexane mixtures.
  • Characterization : 1^1H NMR to confirm isomer ratios (e.g., 2:1 or 4:1 in related compounds) and LC-MS for molecular weight validation .

Q. How can structural isomerism in this compound be resolved experimentally?

Isomerism arising from rotational restrictions or substituent positioning can be analyzed via:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to detect splitting patterns indicative of isomer populations (e.g., 2:1 or 4:1 ratios in analogous compounds) .
  • Chromatography : Reverse-phase HPLC to separate isomers, with mobile phase optimization (e.g., acetonitrile/water gradients) .
  • X-ray crystallography : For unambiguous confirmation, though this requires high-quality single crystals .

Advanced Research Questions

Q. What strategies mitigate discrepancies in spectral data during structural validation?

Contradictions in NMR or mass spectra can arise from impurities, solvent effects, or dynamic processes. Address these by:

  • Multi-technique validation : Cross-check with 13^{13}C NMR, LC-MS, and IR spectroscopy.
  • Solvent screening : Use deuterated solvents (e.g., DMSO-d6_6 or CDCl3_3) to assess solvent-induced shifts .
  • Literature benchmarking : Compare data with structurally similar oxadiazoles (e.g., 3-phenyl-1,2,4-oxadiazol-5-amine; density: 1.276 g/cm3^3, boiling point: 332.3°C) .

Q. How can the pharmacological potential of this compound be evaluated?

Prioritize assays based on structural analogs:

  • Proteasome inhibition : Test against 20S proteasome activity (IC50_{50} determination) using fluorogenic substrates, as seen in isopropylamide-oxadiazole hybrids .
  • Diuretic activity : Evaluate sodium/potassium excretion in rodent models, inspired by oxadiazol-3-amine derivatives showing amiloride-like effects .
  • SAR studies : Modify the isobutyl/isopropyl groups to assess steric and electronic impacts on bioactivity .

Q. What computational methods predict the reactivity of the oxadiazole core in this compound?

  • DFT calculations : Optimize geometry using Gaussian or ORCA to assess electron density at the oxadiazole N/O atoms, predicting sites for electrophilic/nucleophilic attacks.
  • Molecular docking : Screen against target proteins (e.g., proteasome β5 subunit) using AutoDock Vina, leveraging crystallographic data from related inhibitors .
  • Solubility prediction : Use COSMO-RS to estimate solubility in polar/nonpolar solvents, critical for formulation .

Methodological Tables

Table 1. Key Analytical Parameters for Oxadiazole Derivatives

PropertyExample Data (3-phenyl-1,2,4-oxadiazol-5-amine)MethodologyReference
Melting Point154–156°CDifferential Scanning Calorimetry (DSC)
HPLC Purity>99%Reverse-phase C18 column, UV detection
1^1H NMR Isomer Ratio2:1 or 4:1400 MHz NMR in CDCl3_3
LogP1.25Shake-flask method

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